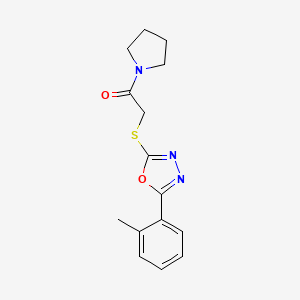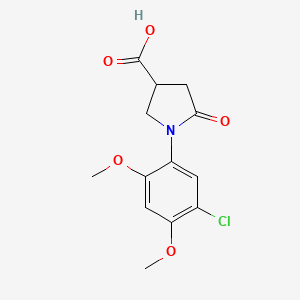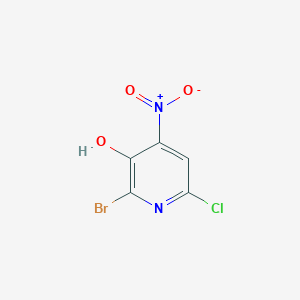![molecular formula C18H15NO6 B2656583 Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate CAS No. 7593-63-7](/img/structure/B2656583.png)
Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a chemical compound with the linear formula C18H15NO6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Pyrrolo[2,1-a]isoquinolines occur frequently in a large number of bioactive natural products and pharmaceutically important molecules . The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .Molecular Structure Analysis
The molecular structure of Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is represented by the linear formula C18H15NO6 . This structure is prevalent in marine and other natural products .Chemical Reactions Analysis
The formation of an ion-pair intermediate generated in situ from dihydroisoquinoline ester and (Z)-4-methoxy-4-oxobut-2-enoic acid via the solvolysis of maleic anhydride with methanol is crucial for the cascade process to occur .Physical And Chemical Properties Analysis
The melting point of Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is 154-156 °C . Its density is predicted to be 1.33±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is involved in the synthesis of various bioactive compounds. A study by Vyasamudri and Yang (2019) demonstrated its use in the synthesis of pyrrolo[2,1-a]isoquinoline and coumarin-fused pentacyclic derivatives. These compounds, when exposed to UV light, undergo aerobic oxidation to produce hydroxypyrrolones, showcasing a pathway to bioactive molecules (Vyasamudri & Yang, 2019).
Key Component in Modular Synthesis
Yadav et al. (2008) highlighted its application in the modular synthesis of lamellarin G trimethyl ether, a compound known for various biological activities. The formation of the pyrrolo[2,1-a]isoquinoline core, crucial for the synthesis, was achieved via haloarylation, showcasing its pivotal role in complex synthesis processes (Yadav et al., 2008).
Facilitating Novel Synthesis Methods
Zheng et al. (2017) developed an innovative one-pot reaction using this compound for the efficient synthesis of pyrrolo[2,1-a]isoquinolines, leading to the concise synthesis of the lamellarin core and lamellarin G trimethyl ether. This method uses electrophilic substitution and palladium-catalyzed cross-coupling reactions, indicating its versatility in novel synthesis approaches (Zheng et al., 2017).
Contribution to Synthetic Chemistry Research
Cui (2022) noted that pyrrolo[2,1-a]isoquinolines, including derivatives of trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate, are frequently found in bioactive natural products and pharmaceutically important molecules. The synthesis of these derivatives is crucial for producing artificial molecules with potential applications, signifying its importance in synthetic chemistry research (Cui, 2022).
Direcciones Futuras
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . Therefore, future research could focus on developing new methodologies for constructing pyrrolo[2,1-a]isoquinolines and exploring their potential applications.
Propiedades
IUPAC Name |
trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-23-16(20)12-13(17(21)24-2)15(18(22)25-3)19-9-8-10-6-4-5-7-11(10)14(12)19/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIZAJRRCYJCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate | |
CAS RN |
7593-63-7 |
Source


|
| Record name | TRIMETHYL PYRROLO(2,1-A)ISOQUINOLINE-1,2,3-TRICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)
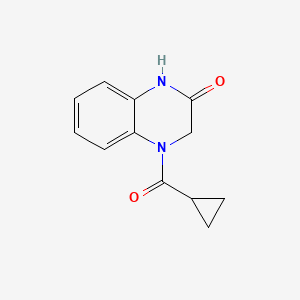
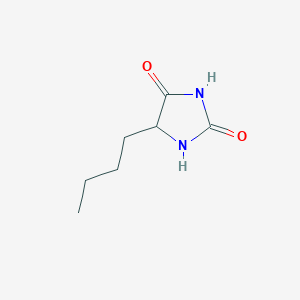
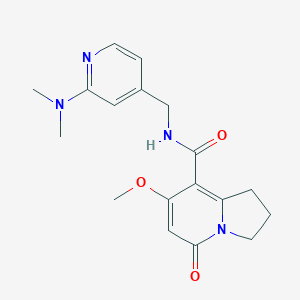
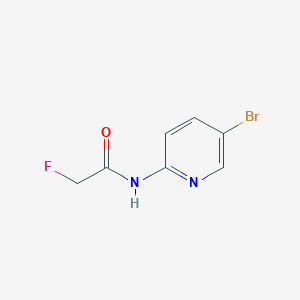
![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)
